molecular formula C23H24N2O B5977660 2-[(2-naphthylamino)(4-pyridinyl)methyl]cycloheptanone

2-[(2-naphthylamino)(4-pyridinyl)methyl]cycloheptanone

Cat. No. B5977660
M. Wt: 344.4 g/mol
InChI Key: AXDLHUVJQAUSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-naphthylamino)(4-pyridinyl)methyl]cycloheptanone is a chemical compound that has gained significant attention in the field of scientific research. The compound is widely used in various research studies due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2-[(2-naphthylamino)(4-pyridinyl)methyl]cycloheptanone involves the interaction of the compound with the target biomolecule. The compound binds to the target biomolecule through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The binding of the compound to the target biomolecule results in a change in the fluorescence properties of the compound, which can be measured and used to study the binding interactions.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. The compound is used solely as a research tool and has no therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2-naphthylamino)(4-pyridinyl)methyl]cycloheptanone in lab experiments include its high sensitivity, selectivity, and ease of use. The compound is also relatively inexpensive and readily available. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for specialized equipment to measure its fluorescence properties accurately.

Future Directions

There are several future directions for research on 2-[(2-naphthylamino)(4-pyridinyl)methyl]cycloheptanone. One potential area of research is the development of new fluorescent probes based on the structure of the compound. Another area of research is the application of the compound in the study of various biological systems such as signaling pathways and drug transport mechanisms. Additionally, the compound could be used in the development of new diagnostic tools for the detection of various diseases.

Synthesis Methods

The synthesis method of 2-[(2-naphthylamino)(4-pyridinyl)methyl]cycloheptanone involves the reaction of 2-naphthylamine and 4-pyridinecarboxaldehyde with cycloheptanone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-[(2-naphthylamino)(4-pyridinyl)methyl]cycloheptanone has a wide range of scientific research applications. The compound is used as a fluorescent probe to study the binding interactions of various biomolecules such as proteins, nucleic acids, and lipids. It is also used as a tool to study the structure and function of various biological systems such as membranes and ion channels.

properties

IUPAC Name

2-[(naphthalen-2-ylamino)-pyridin-4-ylmethyl]cycloheptan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c26-22-9-3-1-2-8-21(22)23(18-12-14-24-15-13-18)25-20-11-10-17-6-4-5-7-19(17)16-20/h4-7,10-16,21,23,25H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDLHUVJQAUSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)CC1)C(C2=CC=NC=C2)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.